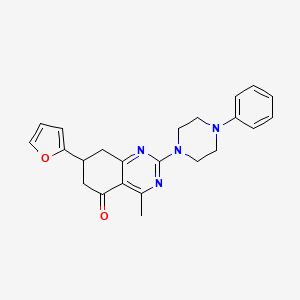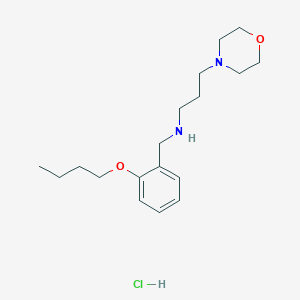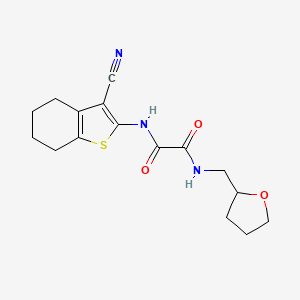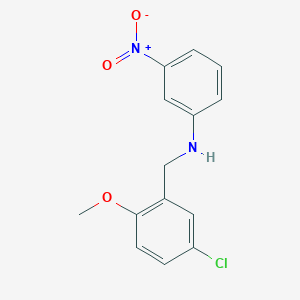![molecular formula C17H19N3O3 B4392368 N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide](/img/structure/B4392368.png)
N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide
Vue d'ensemble
Description
N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide, also known as MPA-NP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of N-acylpyridine-2-carboxamides and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes or signaling pathways involved in various cellular processes. For example, N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide has been found to exhibit a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. In addition, N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide in lab experiments is its high potency and specificity, which allows for precise targeting of specific cellular processes. However, one limitation is that N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide may exhibit off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide. One area of interest is the development of N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide derivatives with improved potency and specificity. Another area of interest is the investigation of the potential use of N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide in combination with other drugs or therapies for the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide and its potential role in various cellular processes.
Applications De Recherche Scientifique
N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. One study found that N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide exhibited anti-tumor activity in breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study showed that N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide had anti-inflammatory effects by reducing the production of inflammatory cytokines in macrophages.
Propriétés
IUPAC Name |
N-[2-[[2-(4-methylphenoxy)acetyl]amino]ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-5-7-14(8-6-13)23-12-16(21)19-10-11-20-17(22)15-4-2-3-9-18-15/h2-9H,10-12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXDJXHHMRSSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49730314 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B4392288.png)
![3,5-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4392294.png)
![methyl 3-[(2-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B4392306.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)pentanamide](/img/structure/B4392338.png)


![4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4392359.png)
![N-isopropyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4392362.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4392377.png)

![4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4392393.png)

![2-(3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4392412.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4392415.png)